molecular formula C18H27N3O2 B5267880 ethyl 4-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enyl]piperazine-1-carboxylate

ethyl 4-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enyl]piperazine-1-carboxylate

Cat. No.: B5267880
M. Wt: 317.4 g/mol
InChI Key: FCEGCDYOMXLDAD-AATRIKPKSA-N
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Description

Ethyl 4-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with an ethyl ester and a (dimethylamino)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enyl]piperazine-1-carboxylate typically involves a multi-step process:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.

    Substitution with (Dimethylamino)phenyl Group: The piperazine ring is then functionalized with a (dimethylamino)phenyl group through a substitution reaction.

    Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The (dimethylamino)phenyl group can interact with various receptors or enzymes, modulating their activity. The piperazine ring provides structural stability and enhances binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enyl]piperazine-1-carboxylate is unique due to its combination of a piperazine ring and a (dimethylamino)phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 4-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-4-23-18(22)21-14-12-20(13-15-21)11-5-6-16-7-9-17(10-8-16)19(2)3/h5-10H,4,11-15H2,1-3H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEGCDYOMXLDAD-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC=CC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C/C=C/C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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